ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate
Description
1.1.1 Alkylation-Cyclization Sequences Using Dimethyl Malonate Derivatives
Dimethyl malonate derivatives serve as critical precursors in alkylation-cyclization sequences for constructing the pyrazole core. A representative method involves reacting dimethyl malonate with formamide compounds (e.g., dimethylformamide) and alkylating agents (e.g., dimethyl sulfate) under alkaline conditions to form intermediate enamine derivatives. Subsequent cyclization with methylhydrazine or hydrazine hydrate yields 1-methyl-5-hydroxypyrazole intermediates, which undergo hydrolysis and decarboxylation to produce functionalized pyrazoles.
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Alkylating agent | Dimethyl sulfate | 85–90 |
| Temperature | 40–70°C | — |
| Base | Triethylamine | — |
| Solvent | Ethanol/water mixture | — |
This approach avoids corrosive reagents and enables scalable production due to cost-effective raw materials.
1.1.2 Role of Formamide Compounds in Regioselective Pyrazole Functionalization
Formamide compounds, such as dimethylformamide (DMF), act as regioselective directors during pyrazole functionalization. By coordinating with intermediates, DMF ensures preferential substitution at the pyrazole 4-position, minimizing isomer formation. For example, in the synthesis of 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole, DMF stabilizes diazonium intermediates, facilitating coupling with potassium difluoromethyl trifluoroborate. This selectivity is critical for achieving >99.5% product purity.
1.1.3 Solvent Effects on Intermediate Stabilization During Ring Closure
Solvent choice significantly impacts intermediate stability and final yield during pyrazole ring closure. Polar aprotic solvents like acetonitrile enhance diazonium salt solubility, enabling efficient coupling reactions at 35–50°C. Conversely, ethanol and diethyl ether promote precipitation of cyclized intermediates, simplifying isolation.
| Solvent | Intermediate Stability | Yield (%) |
|---|---|---|
| Acetonitrile | High | 88.2 |
| Ethanol | Moderate | 75–80 |
| Diethyl ether | High | 90–95 |
Ethanol-water mixtures are preferred for hydrolysis steps due to their ability to dissolve carboxylate intermediates while facilitating byproduct removal.
Properties
IUPAC Name |
ethyl 3-(hydroxymethyl)-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-3-13-8(12)6-4-10(2)9-7(6)5-11/h4,11H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHXGAYNYDCFAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form 3-methylpyrazole. This intermediate is then subjected to formylation using formaldehyde to introduce the hydroxymethyl group at the 3-position. The final step involves esterification with ethanol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 3-(Carboxymethyl)-1-methylpyrazole-4-carboxylate.
Reduction: Ethyl 3-(hydroxymethyl)-1-methylpyrazole-4-methanol.
Substitution: Depending on the nucleophile used, various substituted pyrazole derivatives can be formed.
Scientific Research Applications
Medicinal Chemistry
Overview : Ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate serves as a crucial building block in the synthesis of bioactive molecules, including potential drug candidates targeting diseases such as cancer and inflammation.
Case Studies :
- Cancer Treatment : Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. For instance, compounds synthesized from this compound have shown efficacy against various cancer cell lines, including lung and breast cancer cells.
Organic Synthesis
Overview : This compound acts as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Applications :
- Synthesis of Agrochemicals : this compound is utilized in creating fungicides and herbicides, enhancing crop protection and yield .
| Application | Description |
|---|---|
| Organic Synthesis | Intermediate for pharmaceuticals |
| Agrochemicals | Key component in fungicides and herbicides |
Material Science
Overview : The compound is explored for its potential in developing novel materials such as polymers and nanomaterials.
Properties :
- Polymer Development : Researchers are investigating the use of this compound in creating advanced polymers that demonstrate improved durability and resistance to environmental factors .
Agricultural Chemistry
Overview : In agricultural research, this compound is pivotal for developing new agrochemicals that improve crop yield and protect against pests.
| Application | Benefits |
|---|---|
| Fungicides | Enhanced effectiveness against fungal pathogens |
| Herbicides | Improved selectivity and reduced environmental impact |
Biochemical Research
Overview : this compound is utilized in biochemical assays to study enzyme activity and metabolic pathways.
Case Studies :
Mechanism of Action
The mechanism of action of ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxymethyl and ester groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations and Functional Group Effects
The following table summarizes key structural and functional differences between ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate and related compounds:
Biological Activity
Ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data tables and case studies.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The hydroxymethyl group may participate in hydrogen bonding, while the carboxylate group can form ionic interactions with receptors or enzymes. These interactions are crucial for modulating biological pathways, leading to its observed pharmacological effects .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against a range of pathogens. Research indicates that pyrazole derivatives often exhibit potent antimicrobial activity, making them valuable in combating infections.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. The minimal inhibitory concentrations (MICs) against various bacterial and fungal strains were determined using standard agar diffusion methods.
| Compound | Bacterial Strain | MIC (µmol/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.153 |
| Escherichia coli | 0.124 | |
| Candida albicans | 0.071 |
These results indicate that the compound exhibits comparable efficacy to established antibiotics like ampicillin and antifungals like fluconazole .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. Pyrazole derivatives are known for their ability to inhibit pro-inflammatory cytokines, which are pivotal in various inflammatory diseases.
In Vitro Studies
In vitro assays have demonstrated that this compound can significantly reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators of inflammation. A comparative analysis revealed that at a concentration of , it inhibited TNF-α by up to 85%, which is substantial compared to standard anti-inflammatory drugs .
Anticancer Properties
The anticancer potential of this compound has also been explored. Research indicates that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
Case Study: Anticancer Activity
In a recent study, the compound was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results showed a dose-dependent reduction in cell viability:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
These findings suggest that this compound possesses significant anticancer activity, warranting further investigation into its mechanisms and therapeutic applications .
Q & A
Q. How can purification challenges for polar derivatives be mitigated?
- Solutions :
- Flash Chromatography : Use gradient elution (e.g., CH₂Cl₂/MeOH 95:5 to 85:15) on silica gel for polar compounds .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to improve crystal purity .
- HPLC Prep-Scale : Employ reverse-phase C18 columns with acetonitrile/water mobile phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
